structural characterization of (4-chloro-1H-indol-2-yl)methanol
structural characterization of (4-chloro-1H-indol-2-yl)methanol
An In-depth Technical Guide to the Structural Characterization of (4-chloro-1H-indol-2-yl)methanol
Executive Summary
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise placement of substituents on the indole scaffold is critical, as it dictates the molecule's pharmacological activity, metabolic stability, and safety profile. Consequently, unambiguous structural characterization is a non-negotiable prerequisite for advancing any indole-based candidate in the drug development pipeline. This guide provides a comprehensive, in-depth analysis of the methodologies required to fully characterize the structure of (4-chloro-1H-indol-2-yl)methanol, a key heterocyclic building block.
This document moves beyond a simple recitation of techniques. It is structured to provide a holistic understanding of the analytical workflow, emphasizing the causal logic behind experimental choices and the synergy between different analytical methods. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive single-crystal X-ray diffraction study provides the most unambiguous solid-state structure, we will outline the protocol for this "gold standard" technique. By integrating the data from these orthogonal techniques, we establish a self-validating system that confirms the molecular structure with the highest degree of confidence.
Introduction: The Imperative for Rigorous Characterization
The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position of the indole ring, as in (4-chloro-1H-indol-2-yl)methanol, creates a molecule with specific steric and electronic properties that can be exploited for targeted drug design. The chlorine atom, an electron-withdrawing group, significantly influences the electron density distribution of the aromatic system, affecting its reactivity and potential for hydrogen bonding.
However, the synthesis of specifically substituted indoles can often yield a mixture of regioisomers. For instance, synthetic routes targeting a 4-chloro substitution might inadvertently produce 5-chloro, 6-chloro, or 7-chloro isomers.[2] Given that these isomers can possess vastly different biological activities and toxicological profiles, relying on a single analytical technique for structural confirmation is scientifically untenable. This guide details a multi-faceted approach, ensuring that the identity of (4-chloro-1H-indol-2-yl)methanol is confirmed without ambiguity.
Foundational Physicochemical Properties
Before delving into complex spectroscopic analysis, establishing the foundational properties of the compound is a critical first step. These data points provide an initial identity check against supplier information and historical data.
| Property | Value | Source |
| CAS Number | 53590-41-3 | [3][4] |
| Molecular Formula | C₉H₈ClNO | [3][5] |
| Molecular Weight | 181.62 g/mol | [5] |
| Physical Form | Solid, Powder | [3] |
| Melting Point | 69-70 °C | [3] |
| InChIKey | JZKSAKQPFWXXKS-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization: A Multi-Pronged Approach
Spectroscopic analysis provides detailed information about the molecule's atomic connectivity and functional groups. We will utilize NMR, MS, and IR spectroscopy as complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual protons and carbons, their connectivity, and their spatial relationships.
Causality of Experimental Choices: We employ both ¹H and ¹³C NMR. ¹H NMR gives us detailed information about the number and environment of protons, including their coupling to adjacent protons, which helps define the substitution pattern on the aromatic rings. ¹³C NMR reveals the number of unique carbon atoms and their electronic environments, which is crucial for confirming the overall carbon skeleton and the position of the chloro-substituent.
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Sample Preparation:
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Accurately weigh 5-10 mg of (4-chloro-1H-indol-2-yl)methanol.
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Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often preferred for indole derivatives as it can help in resolving the N-H and O-H protons.[6]
-
Ensure complete dissolution, using gentle sonication if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[6]
-
-
Instrument Setup (400/500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to ensure sharp, well-resolved peaks.[6]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals and confirm connectivity.
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| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Annotation |
| N-H (H1) | ~11.4 | br s | - | Typical for indole N-H in DMSO; exchangeable with D₂O. |
| C7-H | ~7.45 | d | J ≈ 8.0 | Downfield shift due to proximity to the electronegative nitrogen and deshielding from the C4-Cl. |
| C5-H | ~7.10 | d | J ≈ 7.5 | Ortho to the chlorine atom, expected to be deshielded. |
| C6-H | ~7.05 | t | J ≈ 7.8 | Triplet due to coupling with both H5 and H7. |
| C3-H | ~6.40 | s | - | Characteristic singlet for the H3 proton of a 2-substituted indole. |
| -CH₂- | ~4.60 | d | J ≈ 5.5 | Methylene protons adjacent to the hydroxyl group. Coupling to the OH proton. |
| -OH | ~5.40 | t | J ≈ 5.5 | Triplet due to coupling to the adjacent methylene protons. Exchangeable with D₂O. |
The prediction for the ¹³C spectrum is based on the known spectrum of (1H-indol-2-yl)methanol and established substituent chemical shift (SCS) effects for chlorine on an aromatic ring.[1][7]
| Carbon | Predicted δ (ppm) | Rationale / Annotation |
| C2 | ~138.5 | Carbon bearing the methanol group, relatively deshielded. |
| C3 | ~100.0 | Shielded carbon of the pyrrole ring. |
| C3a | ~128.0 | Bridgehead carbon. |
| C4 | ~125.0 | Carbon directly attached to chlorine; chemical shift influenced by the heavy atom effect. |
| C5 | ~121.5 | |
| C6 | ~120.0 | |
| C7 | ~110.0 | Shielded by the adjacent nitrogen. |
| C7a | ~135.5 | Bridgehead carbon, deshielded by nitrogen. |
| -CH₂OH | ~57.0 | Methylene carbon of the methanol group. |
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns.
Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing premature fragmentation and ensuring a strong molecular ion peak. Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing evidence for the compound's substructures.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
LC-MS/MS System Setup:
-
Use a C18 reverse-phase column.
-
Set a mobile phase gradient (e.g., water with 0.1% formic acid and methanol).[8]
-
Operate the mass spectrometer in positive ESI mode.
-
-
Data Acquisition:
-
Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion to observe the fragmentation pattern.
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The presence of chlorine provides a distinct isotopic pattern that is a key validation point. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.
| m/z Value | Ion | Rationale / Annotation |
| 182.037 | [M+H]⁺ for ³⁵Cl | Calculated for C₉H₉³⁵ClNO⁺. This should be the base peak in the full scan. |
| 184.034 | [M+H]⁺ for ³⁷Cl | The A+2 peak, expected to be ~33% the intensity of the m/z 182 peak. |
| 164.026 | [M+H - H₂O]⁺ | Loss of water from the methanol group. |
| 151.019 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical followed by hydrogen rearrangement, leading to the 4-chloroindole cation. |
| 116.031 | [C₈H₇N]⁺ | Subsequent loss of chlorine from the 4-chloroindole cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Causality of Experimental Choices: An Attenuated Total Reflectance (ATR) accessory is used as it requires minimal sample preparation and is suitable for solid powder samples, providing a quick and reliable spectrum.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Annotation |
| ~3400-3300 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. |
| ~3350-3200 | O-H stretch | Medium, Broad | Alcohol hydroxyl group, often overlaps with N-H stretch. |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Aromatic C-H bonds on the indole ring. |
| ~2950-2850 | C-H stretch (aliphatic) | Medium | Methylene C-H bonds of the methanol group. |
| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong | Benzene and pyrrole ring stretching vibrations. |
| ~1100-1000 | C-O stretch | Strong | Characteristic of a primary alcohol. |
| ~800-600 | C-Cl stretch | Strong | Carbon-chlorine bond vibration. |
Crystallographic Characterization: The Definitive Structure
While spectroscopy provides compelling evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure and stereochemistry in the solid state. Although no public crystal structure for (4-chloro-1H-indol-2-yl)methanol is currently available, the protocol for its determination is standardized. The existence of a crystal structure for the related compound 4-chloro-1H-indole-2,3-dione demonstrates that chloro-indoles can form high-quality crystals suitable for diffraction studies.[9]
-
Crystal Growth:
-
Grow single crystals of the compound by slow evaporation of a saturated solution. Solvents to be screened include ethyl acetate, hexane, dichloromethane, or mixtures thereof.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods to locate the atoms.
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.
-
Integrated Structural Elucidation and Conclusion
The power of this multi-technique approach lies in the convergence of data. The molecular weight confirmed by MS (m/z 182/184) must match the molecular formula (C₉H₈ClNO). The functional groups identified by IR (N-H, O-H, C-Cl, aromatic C=C) must be consistent with the proposed structure. Most importantly, every proton and carbon signal in the NMR spectra must be assigned in a way that is fully consistent with the connectivity and substitution pattern of (4-chloro-1H-indol-2-yl)methanol. The predicted NMR shifts, based on established principles of substituent effects, provide a robust hypothesis that can be confirmed by experimental data.
By systematically applying these orthogonal analytical techniques, a self-validating dossier of evidence is created. This rigorous characterization is fundamental to ensuring the quality, safety, and efficacy of any chemical entity intended for further development, providing an unshakeable foundation for subsequent research.
References
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Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(6), x160689. [Link][9]
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Wang, X., et al. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Chemical Communications. (Supporting Information). [Link][1]
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Goud, T. K., et al. (2018). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Applicable Chemistry. [Link][10]
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Chen, Y., et al. (2022). Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(13), 4165. [Link][8]
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